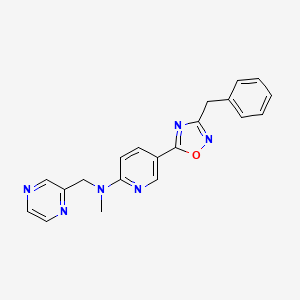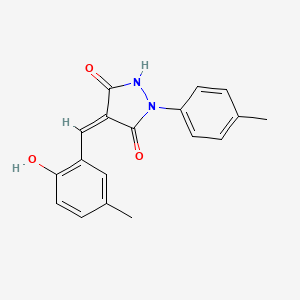![molecular formula C17H26ClNO7 B5148188 N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5148188.png)
N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, also known as carvedilol, is a medication used to treat high blood pressure, heart failure, and other cardiovascular conditions. Carvedilol belongs to a class of drugs called beta-blockers, which work by blocking the effects of adrenaline on the heart and blood vessels.
作用機序
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This reduces the effects of adrenaline on the body, which decreases heart rate and blood pressure. Carvedilol also has alpha-blocking activity, which further reduces blood pressure by relaxing blood vessels. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has antioxidant activity, which may protect the heart and blood vessels from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has a number of biochemical and physiological effects on the body. It reduces heart rate and blood pressure, which decreases the workload on the heart and improves heart function. Carvedilol also improves blood flow to the heart and other organs, which can reduce the risk of heart attack and stroke. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has anti-inflammatory and antioxidant effects, which may protect the heart and blood vessels from damage caused by inflammation and oxidative stress.
実験室実験の利点と制限
Carvedilol has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has a well-established safety profile, which makes it a safe option for use in animal and human studies. However, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has some off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. One area of interest is the potential neuroprotective effects of N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in conditions such as Parkinson's disease and Alzheimer's disease. Additionally, research is needed to better understand the anti-inflammatory and antioxidant effects of N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, and how these effects may be used to treat other diseases such as cancer and diabetes. Finally, further studies are needed to optimize the use of N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate in clinical practice, including the development of new formulations and dosing regimens.
合成法
Carvedilol can be synthesized by a multi-step process involving the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with 3-methoxy-1-propanamine to form the final product, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate. The synthesis method has been optimized to improve yield and purity of the final product.
科学的研究の応用
Carvedilol has been extensively studied in scientific research for its cardiovascular effects. It has been shown to reduce blood pressure, improve heart function, and reduce the risk of heart failure in patients with cardiovascular disease. Carvedilol has also been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and Alzheimer's disease. Additionally, N-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of other diseases such as cancer and diabetes.
特性
IUPAC Name |
N-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO3.C2H2O4/c1-13-4-5-15(14(16)12-13)20-11-10-19-9-7-17-6-3-8-18-2;3-1(4)2(5)6/h4-5,12,17H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQKHWHGCSZMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCCCOC)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5148115.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148116.png)


![3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5148158.png)
![3-methyl-6-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridazine](/img/structure/B5148164.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5148170.png)


![N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5148195.png)
![methyl 2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5148199.png)

![3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5148207.png)
![{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5148213.png)